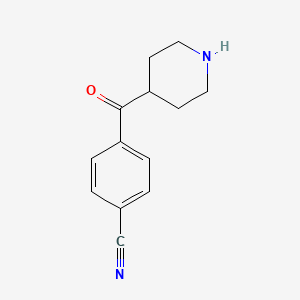

4-(Piperidine-4-carbonyl)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14N2O |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

4-(piperidine-4-carbonyl)benzonitrile |

InChI |

InChI=1S/C13H14N2O/c14-9-10-1-3-11(4-2-10)13(16)12-5-7-15-8-6-12/h1-4,12,15H,5-8H2 |

InChI Key |

CKWVGBRMTUSCPG-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Piperidine 4 Carbonyl Benzonitrile

Established Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidine-4-carbonyl)benzonitrile can be achieved through several well-established chemical reactions. These methods, including amide bond formation, palladium-catalyzed coupling, and nucleophilic aromatic substitution, offer reliable routes to the target molecule.

Amide Bond Formation Approaches

Amide bond formation is a cornerstone of organic synthesis and represents a direct approach to this compound. This strategy typically involves the coupling of a piperidine (B6355638) derivative with a benzonitrile (B105546) derivative. The core principle of this approach is the reaction between an activated carboxylic acid and an amine. nih.gov

One common method is the amidation of isonipecotic acid (piperidine-4-carboxylic acid) with an appropriate benzonitrile-containing amine, or conversely, the reaction of piperidine with an activated 4-cyanobenzoic acid derivative. To facilitate this reaction, a variety of coupling reagents are employed to activate the carboxylic acid. nih.gov

Common coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives like 4-(Dimethylamino)pyridine (DMAP) to enhance reaction rates and yields. beilstein-journals.orgwhiterose.ac.uk Phosphonium and aminium/uronium salt-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are also highly effective, particularly for more challenging couplings. nih.gov

A plausible synthetic route would be the reaction of piperidine-4-carbonyl chloride with 4-aminobenzonitrile (B131773) or the coupling of piperidine with 4-cyanobenzoyl chloride. rsc.orgchemrxiv.org The latter is a versatile and highly reactive synthetic intermediate. chemrxiv.org The reaction conditions for such transformations are generally mild, often proceeding at room temperature in a suitable aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). beilstein-journals.org

| Coupling Reagent | Abbreviation | Typical Additive | Key Features |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | HOBt, DMAP | Effective and inexpensive; byproduct (DCU) is insoluble in many solvents. whiterose.ac.uk |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | EDC | HOBt, DMAP | Water-soluble byproduct, facilitating easier workup. beilstein-journals.orgwhiterose.ac.uk |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | - | Minimizes racemization; byproduct is carcinogenic. whiterose.ac.uk |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | HOBt | Fast reaction rates and low racemization. nih.gov |

| O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HATU | - | More reactive than HBTU with less epimerization. nih.gov |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide a powerful method for the formation of the carbon-carbon bond between the piperidine and benzonitrile moieties. organic-chemistry.org This reaction typically involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. organic-chemistry.org

For the synthesis of this compound, a key strategy would be the carbonylative Suzuki-Miyaura coupling. This could involve the reaction of a piperidine-derived boronic acid or ester with a 4-cyanobenzoyl halide, or conversely, the coupling of a 4-cyanophenylboronic acid derivative with a piperidine-4-carbonyl halide. researchgate.netdtic.mil The use of acyl chlorides as electrophiles in Suzuki couplings is a known method for producing aryl ketones. dtic.mil

The reaction is typically catalyzed by palladium complexes such as Pd(PPh₃)₄ or Pd₂(dba)₃ with suitable ligands. organic-chemistry.orgresearchgate.net The choice of base, solvent, and reaction temperature is crucial for optimizing the yield and selectivity of the reaction. Anhydrous conditions are often preferred for the coupling of acyl chlorides with organoboronic acids to prevent hydrolysis of the acyl chloride. researchgate.net

| Component | Examples | Role in the Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org |

| Organoboron Reagent | Arylboronic acids, arylboronic esters | Provides the organic group to be coupled. organic-chemistry.org |

| Electrophile | Acyl chlorides, aryl halides | The other coupling partner containing a leaving group. researchgate.net |

| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Activates the organoboron reagent and facilitates the transmetalation step. researchgate.netdtic.mil |

| Solvent | Toluene, THF, Dioxane | Provides the medium for the reaction; anhydrous solvents are often used with acyl chlorides. researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) presents another viable pathway for the synthesis of this compound. This reaction involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, leading to the displacement of a leaving group. researchgate.net

In the context of synthesizing the target compound, a piperidine derivative would act as the nucleophile, attacking a benzonitrile ring substituted with a good leaving group (e.g., fluorine or chlorine) at the 4-position and activated by the electron-withdrawing nitrile group. A potential route is the reaction of piperidine-4-carboxamide with 4-fluorobenzonitrile. The reaction is typically carried out in a polar aprotic solvent such as DMF or DMSO at elevated temperatures. The presence of a base may be required to deprotonate the nucleophile and facilitate the reaction.

The rate of SNAr reactions is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the presence and position of electron-withdrawing groups on the aromatic ring. acs.org The cyano group at the para position to the leaving group effectively stabilizes the intermediate Meisenheimer complex, thereby facilitating the substitution. acs.org

Novel and Advanced Synthetic Approaches for Piperidine Derivatives

Beyond the established routes, a range of novel and advanced synthetic methodologies have been developed for the construction of the piperidine ring itself. These modern techniques offer access to a wide array of substituted piperidines, which can then be further functionalized to yield compounds like this compound.

Catalytic Strategies

Modern catalysis has provided a plethora of methods for the efficient synthesis of piperidine derivatives.

Gold(I)-Catalyzed Reactions: Gold(I) complexes can catalyze the intramolecular oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Additionally, gold-catalyzed intermolecular condensation of amines and diyne-enes offers a pathway to dihydropyridines, which can be subsequently reduced to piperidines. nih.gov

Iridium-Catalyzed Reactions: Iridium catalysts have been employed in the cyclocondensation of amino alcohols and aldehydes to furnish 3,4-disubstituted piperidines with high stereoselectivity. nih.govbohrium.com Furthermore, iridium(III)-catalyzed ionic hydrogenation of pyridines provides a robust and selective method for accessing a broad range of multi-substituted piperidines. chemrxiv.orgchemrxiv.org

Copper-Catalyzed Reactions: Copper-catalyzed intramolecular carboamination of unactivated olefins is a method to access N-functionalized piperidines. nih.gov Copper catalysis can also be used in the tandem hydroamination-alkynylation of aminoalkynes to produce substituted piperidines. thieme-connect.com

Iron-Catalyzed Reactions: Iron catalysts have been utilized in the reductive amination of ϖ-amino fatty acids, where phenylsilane (B129415) promotes the formation and reduction of an imine, leading to cyclization and the formation of piperidines. nih.gov

Cobalt(II)-Catalyzed Reactions: Cobalt(II) catalysts have been shown to mediate the intramolecular radical cyclization of linear amino-aldehydes to produce piperidines. nih.gov They have also been used in intermolecular Diels-Alder reactions of piperine, demonstrating their utility in constructing complex piperidine-containing structures. nih.gov

Intramolecular Cyclization Techniques

Intramolecular cyclization is a powerful strategy for the stereoselective synthesis of the piperidine ring.

Dieckmann Reaction: The Dieckmann condensation, an intramolecular Claisen condensation of a diester, can be employed to form cyclic β-keto esters, which are precursors to substituted piperidinones. dtic.milcore.ac.uk This method allows for the regioselective synthesis of piperidine-2,4-diones. researchgate.net

Reductive Hydroamination: The intramolecular reductive hydroamination of alkynes provides a route to piperidines through an acid-mediated cyclization cascade. nih.gov This involves the formation of an iminium ion intermediate which is then reduced. nih.gov

Radical Cyclization: Intramolecular radical cyclization of amino-aldehydes or 1,6-enynes can be initiated by radical initiators like triethylborane (B153662) or catalyzed by transition metals to form substituted piperidines. nih.gov This method can involve complex radical cascades leading to the desired heterocyclic ring. nih.gov

Aza-Heck Cyclization: The aza-Heck reaction is an intramolecular version of the Heck reaction where a nitrogen nucleophile adds to a palladium-activated alkene. This method is effective for the 6-exo cyclization of N-(pentafluorobenzoyloxy)carbamates to form piperidines, often with high efficiency. nih.govacs.org

| Approach | Catalyst/Reagent | Key Transformation | Reference |

|---|---|---|---|

| Gold(I)-Catalyzed Cyclization | Gold(I) complex | Oxidative amination of non-activated alkenes | nih.gov |

| Iridium-Catalyzed Cyclocondensation | Iridium catalyst | Cyclocondensation of amino alcohols and aldehydes | nih.govbohrium.com |

| Copper-Catalyzed Carboamination | Copper(II) carboxylate | Intramolecular carboamination of unactivated olefins | nih.gov |

| Iron-Catalyzed Reductive Amination | Iron complex/Phenylsilane | Reductive amination of ϖ-amino fatty acids | nih.gov |

| Cobalt(II)-Catalyzed Radical Cyclization | Cobalt(II) catalyst | Intramolecular cyclization of linear amino-aldehydes | nih.gov |

| Dieckmann Reaction | Base (e.g., sodium methoxide) | Intramolecular condensation of diesters | core.ac.ukresearchgate.net |

| Reductive Hydroamination | Acid | Intramolecular hydroamination/cyclization of alkynes | nih.gov |

| Radical Cyclization | Radical initiator (e.g., triethylborane) | Intramolecular cyclization of 1,6-enynes | nih.gov |

| Aza-Heck Cyclization | Palladium catalyst | Intramolecular cyclization of N-substituted alkenes | nih.govacs.org |

Asymmetric Synthesis Methodologies for Chiral Piperidine Scaffolds

The piperidine ring is a prevalent nitrogen-containing heterocycle found in a vast number of FDA-approved pharmaceuticals, earning it the status of a privileged structure. digitellinc.com The synthesis of chiral piperidine scaffolds, which are crucial components of many biologically active molecules, has been a significant focus of chemical research. Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure or enriched form, is paramount for producing therapeutic agents with desired efficacy and reduced side effects.

Various strategies have been developed to achieve high stereocontrol in the construction of piperidine rings. One approach involves utilizing allylic strain as a controlling factor in the cyclization of acyclic substrates to produce piperidines in a diastereoselective manner. digitellinc.com This strategy can employ enantiopure homoallylic amines, derived from commercially available aromatic aldehydes, which undergo ring-forming reactions like Grubbs metathesis followed by Diels-Alder cycloadditions or epoxidation. digitellinc.com Another powerful technique is the Pauson-Khand reaction, where enynes are treated with dicobalt octacarbonyl to access polycyclic piperidines in a single step, with diastereoselectivity guided by the minimization of allylic strain. digitellinc.com

Catalytic methods represent another cornerstone of asymmetric piperidine synthesis. Chiral thiourea (B124793) catalysts have been investigated for their ability to activate N-acyliminium ions, promoting enantioselective intramolecular Mannich-type cyclizations. patentdigest.org This approach holds significant potential for creating piperidine-derived molecules with high therapeutic value. patentdigest.org Other catalytic systems, such as those employing β-cyclodextrin or oxazaborolidine for the asymmetric reduction of α-azido aryl ketones, have also been successfully used as a key step in the synthesis of substituted piperidines. researchgate.net Furthermore, an efficient aza-Michael reaction using divinyl ketones has been presented as an atom-efficient method to access chiral 2-substituted 4-piperidone (B1582916) building blocks, which can serve as precursors for more complex molecules. acs.org An effective protecting group strategy has also been developed to achieve enantiopure NH-piperidines with high yields (up to 92%) and excellent chirality retention (ee > 95%) through an exocyclic chirality-induced condensation reaction. researchgate.net

One-Pot Reaction Protocols for Enhanced Synthetic Efficiency

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of piperidine structures, several one-pot protocols have been developed.

One such method involves a tandem protocol that integrates amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution in a single pot. mdpi.com This approach provides a convenient route to various N-substituted and C-substituted piperidines under mild, metal-free conditions. mdpi.com The process typically involves activating a secondary amide with an agent like triflic anhydride (B1165640) (Tf₂O) in the presence of a base, followed by reduction with sodium borohydride (B1222165) (NaBH₄) to facilitate cyclization. mdpi.com

Multicomponent reactions (MCRs) are another powerful strategy for achieving synthetic efficiency. An effective one-pot, four-component reaction has been developed for the synthesis of functionalized spiro[indoline-3,4'-pyridines] by reacting benzohydrazide, acetylenedicarboxylate, isatins, and malononitrile. beilstein-journals.org While not directly yielding this compound, this methodology showcases the power of MCRs in rapidly building complex heterocyclic scaffolds from simple starting materials. Similarly, a one-pot, multi-component condensation of aldehydes, amines, and β-ketoesters in water, catalyzed by sodium lauryl sulfate (B86663) (SLS), provides an environmentally friendly route to highly functionalized piperidines. semanticscholar.org

Automated synthesis platforms are also being leveraged to streamline one-pot protocols. A fully automated approach has been demonstrated for a photoinduced "formal decarbonylative addition" of aldehydes, which are converted in situ to redox-active imidazolidines. chemrxiv.org These intermediates then generate carbon-centered radicals that can undergo Giese addition to suitable olefins, enabling the construction of complex molecular libraries in an efficient, one-pot manner. chemrxiv.org

Considerations for Large-Scale Preparation of this compound Intermediates

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including cost, safety, scalability of reagents and equipment, and process robustness. For intermediates of this compound, efficient and scalable synthetic routes are critical.

A key intermediate in many piperidine syntheses is 1-benzylpiperidin-4-one. An efficient and scalable route for methyl piperidine-4-yl-carbamate para-toluene sulfonate salt has been developed starting from this compound. researchgate.net The process involves a reductive amination using Raney-Ni as a catalyst, followed by deprotection of the benzyl (B1604629) group. researchgate.net The advantages of this methodology include the use of commercially available raw materials and shorter reaction times, making it viable for large-scale manufacturing. researchgate.net Another method describes the synthesis of 1-tert-butoxycarbonyl-4-piperidone, a widely used intermediate, through a multi-step process starting from benzylamine (B48309) and methyl acrylate, followed by a Dieckmann condensation. google.com This process is noted for its simplicity, high purity of the product (GC content of 99%), and improved total yield compared to previous methods. google.com

The synthesis of N-benzyl-4-formylpiperidine, another crucial precursor, has also been optimized for large-scale production. researchgate.net One method involves the epoxidation of N-benzyl-4-piperidone with dimethyloxosulfonium methylide, followed by a rearrangement in the presence of magnesium bromide etherate to yield the target aldehyde. researchgate.net A four-step, high-yielding, kilogram-scale protocol has also been reported for a related aldehyde intermediate, featuring a mild, two-step Cu₂O-mediated decarboxylation of a cyanoester as the key reaction. lookchem.com These scalable processes are essential for the cost-effective production of piperidine-based active pharmaceutical ingredients.

Characterization of Synthetic Precursors and Downstream Derivatives

The unambiguous identification and characterization of synthetic intermediates and final products are fundamental to chemical synthesis. A suite of analytical techniques is employed to confirm the structure, purity, and stereochemistry of these compounds.

For piperidine derivatives, X-ray crystallography is a powerful tool for determining the precise three-dimensional molecular structure, including bond lengths, angles, and conformation. For instance, the crystal structure of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide hydrate (B1144303) was determined to be a monoclinic system with space group P2₁/n. ijert.org Similarly, the structure of 4-(4-(Piperidin-1-yl)piperidin-1-yl)benzonitrile revealed that both piperidine rings adopt a chair conformation. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the structure of molecules in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. Dynamic NMR studies can be used to investigate conformational changes, such as the ring inversion of the piperazine (B1678402) moiety in certain derivatives, and to calculate the energy barriers for these processes. beilstein-journals.org For example, the characterization of methyl 1-benzyl-4-aminopiperidine-4-carboxylate, an intermediate, involved ¹³C NMR analysis which showed characteristic peaks at δ 156.19, 138.29, 129.03, 128.15, 126.97, 62.99, 52.11, 51.85, 48.12, and 32.47 ppm. researchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. In the analysis of a piperidine derivative, characteristic absorption bands confirmed the presence of N-H stretching vibrations (3250–3500 cm⁻¹), H-O-H bending from water (1682 cm⁻¹), and asymmetric CH₃ and CH₂ groups (2919–2995 cm⁻¹). ijert.org

The table below summarizes crystallographic data for a downstream derivative related to the core structure.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |

| 4-(4-(Piperidin-1-yl)piperidin-1-yl)benzonitrile nih.gov | C₁₇H₂₃N₃ | Monoclinic | P2₁/c (assumed from context, not explicitly stated) | a = 10.090 Å, b = 11.100 Å, c = 13.446 Å, β = 100.72° |

| 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide (B126) hydrate ijert.org | C₂₀H₂₁Cl₂N₂O₂·H₂O | Monoclinic | P2₁/n | a = 8.965 Å, b = 19.613 Å, c = 11.456 Å, β = 96.989° |

| 1-(4-nitrobenzoyl)piperazine beilstein-journals.org | C₁₁H₁₃N₃O₃ | Monoclinic | C2/c | a = 24.587 Å, b = 7.0726 Å, c = 14.171 Å, β = 119.257° |

Spectroscopic and Structural Characterization Methodologies

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Low-resolution mass spectrometry (LRMS) using electrospray ionization (ESI) for the hydrochloride salt of 4-(piperidine-4-carbonyl)benzonitrile shows a prominent peak at a mass-to-charge ratio (m/z) of 215 [M+H]⁺. This corresponds to the protonated molecule of the free base, confirming the molecular weight of the parent compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. While specific HRMS data for this compound was not found in the search results, this technique would be instrumental in unequivocally confirming the molecular formula of C₁₃H₁₄N₂O.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Reaction Monitoring

Gas Chromatography-Mass Spectrometry is a powerful analytical technique ideal for separating volatile compounds and identifying them based on their mass-to-charge ratio. In the synthesis of this compound and related derivatives, GC-MS serves as a crucial tool for reaction monitoring. By analyzing aliquots of a reaction mixture over time, chemists can track the consumption of reactants and the formation of products and byproducts, thereby optimizing reaction conditions such as temperature, duration, and catalyst loading.

While specific literature detailing GC-MS for monitoring the synthesis of this compound is not prevalent, the methodology applied to analogous piperidine-containing compounds provides a clear framework. The analysis typically involves the following steps:

Sample Preparation : A small sample from the reaction mixture is quenched and extracted with a suitable organic solvent. For piperidine (B6355638) derivatives, which are often basic, a liquid-liquid extraction under alkaline conditions is common.

Derivatization : To improve volatility and thermal stability for GC analysis, piperidine compounds, especially those with polar N-H groups, may be derivatized. Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or pentafluorobenzoyl chloride (PFBCI) can be used to acylate the piperidine nitrogen, yielding a derivative with excellent chromatographic properties. researchgate.net

Chromatographic Separation : The prepared sample is injected into the GC, where it is vaporized. The components are then separated on a capillary column, often one with a non-polar stationary phase like CP-Sil-5CB. nih.gov A programmed temperature gradient is used to elute the compounds based on their boiling points and interaction with the column.

Mass Spectrometric Detection : As compounds elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is a common method used, which fragments the molecules into characteristic patterns. The mass spectrometer can be operated in full-scan mode to identify unknown components or in selected ion monitoring (SIM) mode for higher sensitivity in quantifying known target compounds like the starting materials and the final product. researchgate.net

By integrating the peak areas of the reactants and products in the resulting chromatograms, a quantitative assessment of the reaction's progress can be achieved, ensuring the synthesis is proceeding efficiently and providing insight into the reaction kinetics.

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

As of this writing, a specific crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. However, analysis of closely related structures provides a strong basis for predicting its solid-state conformation. For numerous piperidine-containing compounds, X-ray diffraction studies have confirmed that the piperidine ring overwhelmingly adopts a stable chair conformation to minimize steric strain. nih.govnih.gov

A crystallographic analysis of this compound would be expected to reveal:

Conformation : The piperidine ring would almost certainly be found in a chair conformation. The analysis would determine the orientation of the benzoyl group attached to the C4 position—that is, whether it is in an axial or equatorial position. The equatorial position is generally favored for bulky substituents to reduce unfavorable 1,3-diaxial interactions.

Molecular Geometry : Precise measurements of all bond lengths and angles would be obtained. The planarity of the benzonitrile (B105546) ring and the geometry of the ketone linker would be confirmed.

Intermolecular Interactions : The analysis would elucidate the nature of the forces governing the crystal packing, such as hydrogen bonds involving the piperidine N-H group and potentially weak C-H···O or C-H···N interactions.

The data obtained from such an analysis are presented in a standardized format, including the crystal system, space group, and unit cell dimensions. An example of crystallographic data for a related piperidine derivative is shown in the table below to illustrate the type of information generated. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectrum of absorption bands.

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. Although a published spectrum for this specific compound is not available, the expected absorption regions can be accurately predicted based on extensive empirical data for each functional group.

The key expected absorptions are:

N-H Stretch : The piperidine ring contains a secondary amine (N-H). This group is expected to show a moderate absorption band in the region of 3300-3500 cm⁻¹.

Aromatic C-H Stretch : The C-H bonds on the benzene (B151609) ring will produce absorption bands at wavenumbers just above 3000 cm⁻¹.

Aliphatic C-H Stretch : The C-H bonds of the piperidine ring will show strong, sharp absorptions in the region just below 3000 cm⁻¹, typically between 2850 and 2960 cm⁻¹.

Nitrile (C≡N) Stretch : The cyano group gives rise to a very sharp, distinct absorption of medium intensity in the 2260-2210 cm⁻¹ region. This peak is highly characteristic and a clear indicator of the nitrile function.

Carbonyl (C=O) Stretch : The ketone carbonyl group connecting the piperidine and phenyl rings will produce a very strong and sharp absorption band in the 1780-1670 cm⁻¹ range. Its exact position can be influenced by conjugation with the aromatic ring.

Aromatic C=C Stretch : The carbon-carbon double bonds within the benzene ring typically show several moderate to sharp absorptions in the 1600-1450 cm⁻¹ region.

The table below summarizes the principal vibrational modes and their expected absorption ranges for this compound.

Reactivity and Derivatization Studies of 4 Piperidine 4 Carbonyl Benzonitrile

Chemical Transformations of the Carbonyl Moiety

The carbonyl group in 4-(piperidine-4-carbonyl)benzonitrile is a primary site for nucleophilic addition reactions. Its reactivity is typical of ketones, where the carbon atom is electrophilic due to the polarization of the carbon-oxygen double bond. mhmedical.com This allows for a variety of transformations to modify the core structure.

Key transformations include:

Reduction to Alcohols: The ketone can be readily reduced to a secondary alcohol, forming 4-(hydroxy(piperidin-4-yl)methyl)benzonitrile. This is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Formation of Imines and Related Derivatives: Condensation reactions with primary amines lead to the formation of imines (Schiff bases). Similarly, reactions with hydroxylamine (B1172632) produce oximes, and reactions with hydrazines yield hydrazones. dtic.mil These reactions involve nucleophilic addition to the carbonyl carbon followed by the elimination of a water molecule. mhmedical.com

Wittig Reaction: The carbonyl group can be converted into a carbon-carbon double bond (an alkene) using phosphorus ylides in the Wittig reaction. This allows for the introduction of a variety of substituted methylene (B1212753) groups at this position.

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) results in the formation of tertiary alcohols, providing a direct method for creating new carbon-carbon bonds at the carbonyl carbon.

Illustrative Transformations of the Carbonyl Group

| Reaction Type | Reagent | Product | Expected Yield |

| Reduction | Sodium Borohydride (NaBH₄) | 4-(hydroxy(piperidin-4-yl)methyl)benzonitrile | High |

| Oxime Formation | Hydroxylamine (NH₂OH) | 4-(piperidin-4-yl(hydroxyimino)methyl)benzonitrile | Good to High |

| Reductive Amination | Benzylamine (B48309), NaBH₃CN | 4-((benzylamino)(piperidin-4-yl)methyl)benzonitrile | Moderate to Good |

Reactions Involving the Nitrile Group

The benzonitrile (B105546) moiety possesses a strongly polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. nih.govlibretexts.org This functional group is highly versatile and can be converted into several other important chemical entities. nih.govresearchgate.net

Common reactions of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first yield a primary amide (4-(piperidine-4-carbonyl)benzamide) and, upon further hydrolysis, the corresponding carboxylic acid (4-(piperidine-4-carbonyl)benzoic acid). nih.gov

Reduction: Catalytic hydrogenation or reduction with strong reducing agents like LiAlH₄ converts the nitrile group into a primary amine, yielding (4-(aminomethyl)phenyl)(piperidin-4-yl)methanone. libretexts.org

Addition of Organometallic Reagents: Grignard reagents can add to the nitrile to form an intermediate imine salt, which upon aqueous workup, hydrolyzes to a ketone. nih.gov This offers a pathway to synthesize derivatives with a second carbonyl group.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important heterocyclic structures in medicinal chemistry.

Illustrative Transformations of the Nitrile Group

| Reaction Type | Reagents | Product | Expected Yield |

| Hydrolysis to Carboxylic Acid | H₂SO₄, H₂O, heat | 4-(piperidine-4-carbonyl)benzoic acid | Good to High |

| Reduction to Amine | LiAlH₄, then H₂O | (4-(aminomethyl)phenyl)(piperidin-4-yl)methanone | High |

| Tetrazole Formation | Sodium Azide (NaN₃), NH₄Cl | Piperidin-4-yl(4-(1H-tetrazol-5-yl)phenyl)methanone | Good |

Reactivity and Functionalization of the Piperidine (B6355638) Ring System

The piperidine ring contains a secondary amine, which is both nucleophilic and basic, making it a key site for derivatization. researchgate.netnih.gov Functionalization can occur at the nitrogen atom or, under certain conditions, at the carbon atoms of the ring.

N-Alkylation: The nitrogen atom can be readily alkylated using alkyl halides or via reductive amination with aldehydes or ketones. This is a common strategy to introduce diverse substituents onto the piperidine ring.

N-Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of N-acyl derivatives (amides). This transformation modifies the basicity and electronic properties of the nitrogen atom.

N-Arylation: The nitrogen can be coupled with aryl halides or arylboronic acids under conditions such as the Buchwald-Hartwig amination to form N-arylpiperidine derivatives.

C-H Functionalization: Direct functionalization of the C-H bonds of the piperidine ring is a more advanced strategy. The position of functionalization (e.g., at C2, C3, or C4) can often be controlled by the choice of catalyst and any directing groups attached to the nitrogen. nih.gov For instance, rhodium-catalyzed C-H insertion reactions have been used to functionalize piperidines at various positions. nih.gov

Regioselectivity and Stereoselectivity in Derivatization Processes

Achieving selectivity is a critical aspect of derivatizing a multifunctional molecule like this compound.

Regioselectivity: The three functional groups exhibit distinct reactivities, which generally allows for high regioselectivity. For instance, mild reducing agents like NaBH₄ will selectively reduce the ketone without affecting the more resistant nitrile group. Similarly, N-alkylation will occur preferentially over reactions at the other sites under standard alkylating conditions. C-H functionalization of the piperidine ring presents a greater regioselective challenge, where outcomes can be influenced by steric and electronic factors, as well as the specific catalytic system employed. nih.gov

Stereoselectivity: The reduction of the carbonyl group creates a new stereocenter, leading to a racemic mixture of enantiomers unless a chiral reducing agent or catalyst is used. For reactions involving the functionalization of the piperidine ring itself, such as the C-H functionalization at the C2 or C3 positions, diastereoselectivity and enantioselectivity can be induced. nih.gov The stereochemical outcome is often dependent on the catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govresearchgate.net

Strategies for Modulating Molecular Structure and Electronic Properties

The derivatization at the carbonyl, nitrile, and piperidine moieties provides a comprehensive toolkit for fine-tuning the molecule's physicochemical properties for various applications, such as in materials science or medicinal chemistry.

Modulating Basicity and Lipophilicity: The basicity of the piperidine nitrogen can be significantly altered. N-acylation, for example, will decrease basicity due to the electron-withdrawing nature of the acyl group. The introduction of different functional groups at any of the three reactive sites can systematically modulate the molecule's lipophilicity (logP), which is a critical parameter in drug design.

Altering Electronic Properties: The benzonitrile portion of the molecule is an electron-withdrawing group. Converting the nitrile to an amine or a carboxylic acid would drastically change the electronic properties of the phenyl ring, altering its role as a substituent from electron-withdrawing to electron-donating (amine) or a different type of withdrawing group (carboxylic acid). These changes can impact intermolecular interactions and the photophysical properties of resulting derivatives. dtic.mil

Structural Modifications for Receptor Binding: In a drug discovery context, each functional group offers a vector for modification to explore structure-activity relationships (SAR). The piperidine nitrogen can be used to introduce groups that interact with specific pockets in a biological target, while the conversion of the carbonyl to an alcohol can introduce a hydrogen-bond donor. The nitrile itself can act as a hydrogen bond acceptor or a bioisostere for a carbonyl group. nih.gov

Computational Chemistry and Molecular Modeling of 4 Piperidine 4 Carbonyl Benzonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the electronic structure and optimized geometry of a molecule. For 4-(Piperidine-4-carbonyl)benzonitrile, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), would be used to predict its three-dimensional structure, bond lengths, bond angles, and dihedral angles. nih.gov

Studies on similar piperidine (B6355638) derivatives have shown that the piperidine ring typically adopts a stable chair conformation. researchgate.netias.ac.in DFT calculations would confirm this for this compound and determine the orientation of the 4-cyanobenzoyl substituent, which is expected to be in the more stable equatorial position to minimize steric hindrance.

Furthermore, DFT allows for the calculation of various electronic properties that govern the molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule. nih.gov For this compound, the nitrile group and the carbonyl oxygen would be expected to be regions of high negative potential, while the hydrogen atoms of the piperidine ring would exhibit positive potential.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. For this compound, docking studies would be performed against various protein targets to explore its potential biological activities.

The process involves preparing the 3D structure of the ligand (obtained from DFT calculations or experimental data) and the target protein (often from the Protein Data Bank). Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring them based on a force field. mdpi.com

Studies on various piperidine derivatives have shown their potential to interact with a range of targets, including enzymes and receptors. nih.govtandfonline.com For instance, docking simulations of piperidine derivatives against enzymes like pancreatic lipase (B570770) have identified key interactions such as hydrogen bonds and hydrophobic interactions that contribute to binding. mdpi.com In the case of this compound, the carbonyl oxygen and the nitrogen of the piperidine ring could act as hydrogen bond acceptors, while the benzonitrile (B105546) group could engage in pi-pi stacking or hydrophobic interactions with aromatic residues in a protein's active site.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value | Details |

|---|---|---|

| Binding Affinity | -8.5 kcal/mol | Indicates strong binding |

| Interacting Residues | LYS745, GLU917, ASP1046 | Key amino acids in the binding site |

| Hydrogen Bonds | 2 | With LYS745 and ASP1046 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.

To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with known biological activities would be required. researchgate.netresearchgate.net Various molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical, electronic, and topological properties), would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. nih.govunair.ac.id

For instance, a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could provide contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. nih.gov This information would be invaluable for designing new analogues of this compound with improved biological profiles.

In Silico Prediction of Biological Activity Spectra (e.g., PASS) and Potential Protein Targets (e.g., SwissTargetPrediction)

In the early stages of drug discovery, it is beneficial to predict the likely biological activities of a compound. Web-based tools like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction are widely used for this purpose.

PASS predicts a wide range of biological activities based on the structural formula of a compound, comparing it to a large database of known bioactive substances. The result is presented as a list of potential activities with probabilities for each (Pa > Pi, where Pa is the probability of being active and Pi is the probability of being inactive).

SwissTargetPrediction identifies the most probable protein targets of a small molecule by combining 2D and 3D similarity measures with a database of known ligand-target interactions. swisstargetprediction.ch Submitting the structure of this compound to this server would generate a list of potential human protein targets, ranked by probability. This can provide initial hypotheses about the compound's mechanism of action and guide the selection of targets for molecular docking and experimental validation.

Table 3: Hypothetical SwissTargetPrediction Output for this compound

| Target Class | Probability | Known Ligands with Similar Structure |

|---|---|---|

| Kinases | 0.45 | Imatinib, Sorafenib |

| G-protein coupled receptors | 0.25 | Risperidone, Haloperidol |

| Enzymes | 0.15 | Dipeptidyl peptidase-4 inhibitors |

| Ion channels | 0.10 | Calcium channel blockers |

Conformational Analysis and Molecular Dynamics Simulations (e.g., Hirshfeld Surface Analysis)

Understanding the conformational flexibility of a molecule and its intermolecular interactions is crucial for predicting its crystal packing and how it might interact with a biological target.

Conformational Analysis: As mentioned, piperidine rings typically exist in a chair conformation. nih.govwikipedia.org Conformational analysis of this compound would involve systematically rotating the rotatable bonds (e.g., the bond between the piperidine ring and the carbonyl group, and the bond between the carbonyl group and the phenyl ring) to identify low-energy conformers. This is essential for selecting the most relevant conformation for docking studies.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time. researchgate.net An MD simulation of this compound, either in a solvent or bound to a protein, would reveal its conformational stability, flexibility, and the nature of its interactions with its environment. Key parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated to assess the stability of the ligand-protein complex over the simulation period.

Hirshfeld Surface Analysis: This technique is used to analyze intermolecular interactions in a crystal structure. analis.com.mynih.gov By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, it is possible to visualize and quantify different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions. nih.govsunway.edu.my For this compound, a Hirshfeld analysis would likely reveal significant contributions from H···H, C···H, and N···H contacts, which are common in organic crystals. analis.com.mynih.gov The presence of the nitrile and carbonyl groups would also lead to specific polar interactions.

Table 4: Hypothetical Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45.0% |

| C···H/H···C | 25.5% |

| N···H/H···N | 12.0% |

| O···H/H···O | 10.5% |

| C···C | 5.0% |

Biological Evaluation and Mechanism of Action Strictly in Vitro and in Silico Focus

Interaction with Diverse Molecular Targets

The versatility of the 4-(piperidine-4-carbonyl)benzonitrile core structure allows it to interact with a variety of biological targets, including receptors, enzymes, and transporters.

Receptor Binding and Antagonist/Agonist Activity

5-HT4 Receptor: The 4-(benzoyl)piperidine fragment is a key pharmacophore in ligands targeting serotonin (B10506) receptors, including the 5-HT4 receptor. nih.gov While many studies focus on agonists for prokinetic applications, the scaffold's adaptability allows for the development of antagonists as well. SAR studies on related benzamide (B126) derivatives have shown that modifications to the piperidine (B6355638) ring and the linker to the benzoyl moiety significantly impact affinity and efficacy at the 5-HT4 receptor. nih.gov The carbonyl group within the benzoylpiperidine structure can act as a hydrogen bond acceptor, a feature that can be bioisosterically replaced to modulate activity.

P2X3 Receptor: Derivatives of this compound have been synthesized and evaluated as antagonists of the P2X3 receptor, an ATP-gated ion channel involved in pain signaling. In one study, a benzimidazole-4,7-dione core was combined with the this compound moiety to generate novel P2X3 receptor antagonists. The antagonistic activity of these compounds was evaluated in cell-based assays.

Enzyme Inhibition Assays

Protein Kinase B (PKB/Akt): The piperidine scaffold is a component of potent and selective inhibitors of Protein Kinase B (PKB), a key enzyme in cell signaling pathways often deregulated in cancer. nih.govnih.gov In a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, the piperidine ring serves as a central scaffold. The 4-amino group forms interactions with key residues in the kinase domain, such as Glu236, while the lipophilic substituent attached via the carboxamide can occupy the ATP-binding pocket. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on piperidine derivatives have provided insights into the structural requirements for potent Akt inhibition. eurekaselect.com

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors are a class of oral medications for type 2 diabetes. oatext.com The design of novel DPP-4 inhibitors has explored the replacement of existing heterocyclic ring systems with piperidine. oatext.com Molecular docking studies suggest that piperazine-derived inhibitors occupy the S1 and S2 pockets of the DPP-4 active site, forming hydrogen bonds with key residues like R125, E205, and Y631. nih.gov While direct data for this compound is limited, the adaptability of the piperidine ring makes it a viable scaffold for designing DPP-4 inhibitors. oatext.comresearchgate.netnih.govmdpi.com

Choline (B1196258) Transporter (CHT): The presynaptic high-affinity choline transporter (CHT) is essential for acetylcholine (B1216132) synthesis. A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as potent and selective inhibitors of CHT. SAR studies revealed that the 3-(piperidin-4-yl)oxy substituent was favored over other alkyl ether chains, and benzylic heteroaromatic amide moieties were the most potent.

Lysine-Specific Demethylase 1 (LSD1): Reversible inhibitors of LSD1, an enzyme implicated in cancer, have been developed based on scaffolds containing a piperidine ring. In the crystal structure of LSD1 in complex with a potent inhibitor, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, the piperidine ring binds to a negatively charged pocket, interacting with Asp555 and Asn540. nih.gov The 4-cyanophenyl group binds deep within the substrate-binding cavity, forming a hydrogen bond with the critical residue Lys661. nih.gov This detailed structural information provides a basis for the rational design of more potent LSD1 inhibitors based on the this compound scaffold. nih.govresearchgate.netmdpi.comnih.gov

Transporter Modulation Studies

GABA Transporters: The modulation of GABA transporters (GATs) is a therapeutic strategy for neurological disorders. While direct studies on this compound are not readily available, piperidine-containing compounds are known to interact with GATs. frontiersin.org For instance, piperine, which contains a piperidine ring, has been shown to modulate GABA-A receptors. nih.govnih.gov The development of GAT inhibitors often involves scaffolds that can mimic the structure of GABA, and the piperidine ring can be a part of such structures.

Dopamine (B1211576) Reuptake Inhibitors: Derivatives of 3,4-disubstituted piperidines have been synthesized and evaluated as potent inhibitors of the dopamine transporter (DAT), as well as the serotonin transporter (SERT). nih.gov SAR studies on 4-benzylpiperidine (B145979) carboxamides have shown that the length of the linker between the piperidine and the aromatic ring, as well as the nature of the aromatic substituents, are critical for potency and selectivity towards monoamine transporters. nih.gov Compounds with a two-carbon linker generally exhibit higher DAT inhibition, and the presence of a diphenyl group enhances this activity. nih.gov

Structure-Activity Relationship (SAR) Studies in Defined Biological Systems

The biological activity of compounds based on the this compound scaffold is highly dependent on the nature and position of substituents on both the piperidine and benzoyl rings.

For Histamine H3 Receptor antagonists , SAR studies on 4-oxypiperidine ethers revealed that an aromatic benzyl (B1604629) or benzofuranyl moiety attached to the piperidine nitrogen provides beneficial π-π stacking interactions. nih.gov The length and nature of the linker between the piperidine and a second aromatic fragment also significantly influence affinity. nih.gov

In the context of Protein Kinase B inhibitors , the substitution pattern on the benzyl group of 4-amino-4-benzylpiperidine derivatives was found to be crucial for selectivity over the related kinase PKA. For instance, a 2,4-dichlorobenzyl amide derivative showed improved selectivity for PKB. nih.gov

For LSD1 inhibitors , the 4-cyanophenyl group plays a key role by forming a hydrogen bond with Lys661 deep in the catalytic center. nih.gov The piperidine ring interacts with a negatively charged pocket, and modifications to the substituent at the other end of the molecule, such as a p-tolyl group, can optimize hydrophobic interactions. nih.gov

Regarding Dopamine Transporter inhibitors , SAR studies on 4-benzylpiperidine carboxamides indicated that a shorter linker (two carbons) between the piperidine and the aromatic moiety favors DAT inhibition. nih.gov Furthermore, diphenyl substituents on the aromatic ring were found to be more potent for DAT inhibition compared to biphenyl (B1667301) groups. nih.gov

Preclinical Pharmacological Investigations in Animal Models (mechanistic and target engagement; excluding safety, dosage, or human trial data)

While numerous studies have investigated the in vitro activities of compounds containing the this compound scaffold, there is a notable lack of published preclinical studies in animal models specifically focused on the mechanism of action and target engagement for this exact compound or its very close derivatives. Such studies would be crucial to validate the in vitro findings and to understand how the molecular interactions translate into physiological effects in a whole-organism context. Future research should aim to fill this gap to further elucidate the therapeutic potential of this chemical class.

Applications in Chemical Research and Development

Utilization as a Key Synthetic Building Block in Complex Molecule Synthesis

The structural attributes of 4-(piperidine-4-carbonyl)benzonitrile make it a valuable starting point for the synthesis of more complex molecular architectures. The piperidine (B6355638) nitrogen can be readily functionalized, while the benzonitrile (B105546) group can participate in various chemical transformations or act as a key pharmacophore element.

A notable example of its utility is in the synthesis of aminopyrazole derivatives. A structurally related compound, 4-(4-(Piperidin-1-yl)piperidin-1-yl)benzonitrile, has been identified as a key intermediate for the synthesis of 3-aminopyrazole (B16455) derivatives. These pyrazole (B372694) compounds, in turn, are valuable precursors for molecules with potential therapeutic applications, including anticancer and anti-malarial agents. The synthesis leverages the piperidine and benzonitrile moieties to construct the final heterocyclic system, demonstrating the role of the parent compound as a foundational scaffold.

| Starting Material/Intermediate | Reaction Type | Product Class | Potential Application |

|---|---|---|---|

| 4-(4-(Piperidin-1-yl)piperidin-1-yl)benzonitrile | Cyclization Reactions | 3-Aminopyrazole derivatives | Precursors for anticancer and anti-malarial agents |

| 4-Cyanobenzoyl chloride and Piperazine (B1678402) | Acylation | Piperazine-benzonitrile derivatives | Intermediates for CCR5 antagonists |

Role as a Pharmaceutical Intermediate for Investigational Compounds

The piperidine-benzonitrile motif is a common feature in a variety of investigational compounds across different therapeutic areas. Its role as a pharmaceutical intermediate is critical in the development of new drugs targeting complex diseases.

Janus Kinase (JAK) Inhibitors: Derivatives containing the piperidin-4-yl core are being explored as potent modulators of the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are crucial in cytokine signaling pathways that are often dysregulated in inflammatory and autoimmune disorders. The present invention provides piperidin-4-yl azetidine (B1206935) derivatives that modulate JAK1 activity and are being investigated for the treatment of these conditions. The 4-carbonyl benzonitrile moiety often serves as a key binding element, fitting into specific pockets of the enzyme's active site. For instance, the clinical candidate PF-06263276, a pan-JAK inhibitor, incorporates a related heterocyclic structure designed for topical and inhaled delivery to treat inflammatory diseases of the skin and lungs. nih.govnih.gov

CCR5 Antagonists: The scaffold is also integral to the synthesis of antagonists for the C-C chemokine receptor type 5 (CCR5). CCR5 is a co-receptor used by the most common strains of HIV-1 to enter host cells. By blocking this receptor, CCR5 antagonists can prevent viral entry, making them a key class of anti-HIV agents. Research has led to the discovery of potent piperazine-based CCR5 antagonists, such as Sch-417690/Sch-D, which utilize a carbonyl-linked piperidine structure as a central component. rsc.orgevitachem.comuni.lu The synthesis of these complex molecules often involves intermediates derived from the this compound framework.

| Compound Class | Therapeutic Target | Disease Area | Role of the Core Structure |

|---|---|---|---|

| Piperidin-4-yl azetidine derivatives | Janus Kinase 1 (JAK1) | Inflammatory and Autoimmune Disorders | Forms the central scaffold for enzyme active site binding. nih.gov |

| Piperazine-based derivatives | CCR5 Receptor | HIV-1 Infection | Serves as a key intermediate in the synthesis of the antagonist. rsc.orgevitachem.comuni.lu |

Development of Chemical Probes for Biological Target Identification

While there is limited direct public domain evidence of this compound itself being developed into a chemical probe, its structure is amenable to modifications for such applications. Chemical probes are essential tools in chemical biology for identifying and validating new drug targets. They are typically derived from a known bioactive molecule and modified to include a reporter tag (e.g., biotin (B1667282) for affinity purification) or a photo-reactive group for covalent labeling.

The general strategy for converting a compound like this compound into a chemical probe would involve several steps:

Structure-Activity Relationship (SAR) Analysis: Identify positions on the molecule where modifications can be made without disrupting its binding to the target protein. The piperidine nitrogen is a common site for such modifications.

Linker Attachment: A flexible linker arm (e.g., a polyethylene (B3416737) glycol chain) is often attached to the identified non-critical position.

Tag Conjugation: A reporter tag, such as biotin (for streptavidin-based pulldown experiments) or a fluorescent dye (for imaging), is attached to the end of the linker.

Such a probe could then be used in activity-based protein profiling (ABPP) experiments to isolate and identify its cellular binding partners via mass spectrometry, thereby elucidating its mechanism of action or discovering new therapeutic targets.

| Component | Function | Example | Rationale |

|---|---|---|---|

| Binding Moiety | Binds to the target protein | This compound | The core scaffold responsible for biological activity. |

| Linker | Provides spatial separation between the binder and the tag | PEG chain | Minimizes steric hindrance, maintaining target affinity. |

| Reporter Tag | Enables detection and/or isolation of the probe-target complex | Biotin or a Fluorophore | Allows for affinity purification or cellular imaging. |

Analysis of Patent Landscape for Novelty in Synthetic Routes and Chemical Space

The patent landscape surrounding this compound and its precursors highlights its importance as a commercial intermediate. Significant innovation has been focused on optimizing the synthesis of key building blocks like 4-cyanopiperidine (B19701).

Expansion of Chemical Space: Patents also reveal the exploration of new chemical space built upon the piperidine-benzonitrile scaffold. For example, patents covering novel JAK1 inhibitors describe a wide range of derivatives where the piperidin-4-yl azetidine core is decorated with various substituents. nih.gov This demonstrates an effort to expand beyond known structures to discover compounds with improved potency, selectivity, and pharmacokinetic properties. The claims in these patents often cover not just individual compounds but a broad genus of related structures, thereby protecting a wide swath of chemical territory around the core scaffold. This expansion is crucial for developing next-generation therapeutics and securing intellectual property in competitive fields like kinase inhibition.

| Patent Focus | Area of Novelty | Significance | Example Patent/Application |

|---|---|---|---|

| Synthetic Method | Improved synthesis of 4-cyanopiperidine hydrochloride | Increased efficiency and yield; reduced cost and waste for a key intermediate. | WO2016113277A1 |

| Chemical Space | Novel piperidin-4-yl azetidine derivatives | Discovery of new JAK1 inhibitors with potential for treating inflammatory diseases. nih.gov | MX354212B nih.gov |

Future Research Directions and Unexplored Avenues

Advancement of Sustainable and Efficient Synthetic Methodologies

Current synthetic routes to 4-(Piperidine-4-carbonyl)benzonitrile and its precursors often rely on traditional organic chemistry methods. Future research should prioritize the development of greener and more efficient synthetic strategies. This includes the exploration of catalytic carbonylation processes, which can convert simple, sustainable starting materials into complex molecules with high atom economy. rsc.org The use of ionic liquids as recyclable co-solvents and catalysts presents another promising green chemistry approach for the synthesis of benzonitrile-containing compounds, potentially reducing the reliance on metal salt catalysts and simplifying separation processes. rsc.org Investigating one-pot reactions and continuous flow processes could further enhance efficiency, reduce waste, and make the synthesis more scalable and environmentally friendly. unibo.it

Integration of Artificial Intelligence and Machine Learning in Computational Design

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the design and discovery of novel analogues of this compound. nih.gov ML algorithms can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of virtual compounds, thereby guiding the synthesis of the most promising candidates. nih.govgithub.com Generative AI models can explore vast chemical spaces to design novel molecules with desired properties from the ground up. github.com Furthermore, computational tools, including molecular docking and molecular dynamics simulations, can elucidate the binding modes of these compounds with their biological targets, providing crucial insights for structure-based drug design and optimization. nih.govrsc.org

Table 1: AI and Machine Learning in Compound Design

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Predictive Modeling | Using algorithms to forecast properties like bioactivity, ADMET (absorption, distribution, metabolism, excretion, and toxicity), and solubility. | Reduces the number of synthesized compounds, saving time and resources. |

| Generative Design | Employing deep learning models to create novel molecular structures with desired characteristics. | Expands the accessible chemical space for drug discovery. |

| In Silico Screening | Virtually screening large libraries of compounds against biological targets to identify potential hits. | Increases the success rate of identifying lead compounds. nih.gov |

Discovery of Novel Biological Targets and Underexplored Mechanisms of Action

While derivatives of this compound have shown promise, particularly as enzyme inhibitors, the full spectrum of their biological activity remains to be explored. nih.gov Future research should focus on screening this compound and its analogues against a broader range of biological targets. The piperidine (B6355638) scaffold is a common feature in molecules targeting neurodegenerative diseases, viral infections, and various cancers. nih.govnih.gov High-throughput screening campaigns could uncover novel activities, for instance, as inhibitors of protein-protein interactions or as modulators of epigenetic targets. Mechanistic studies are also crucial to understand how these compounds exert their effects at a molecular level, which can inform the design of more potent and selective next-generation drugs.

Potential Applications in Materials Science and Non-Biological Systems

The unique chemical structure of this compound suggests potential applications beyond medicine. The benzonitrile (B105546) group is known for its utility in the synthesis of specialty chemicals, polymers, and coatings. Research could explore the incorporation of this compound as a monomer or functional additive in polymer synthesis to create materials with specific thermal, optical, or mechanical properties. The rigid benzonitrile unit combined with the more flexible piperidine ring could lead to the development of novel liquid crystals or organic semiconductors. sigmaaldrich.com Its ability to coordinate with metal ions also opens up possibilities in the design of catalysts or functional coordination polymers.

Rational Design of Next-Generation Analogues with Tunable Properties

The rational design of new analogues represents a culmination of the aforementioned research directions. By combining insights from computational modeling, a deeper understanding of biological mechanisms, and advanced synthetic methods, it is possible to create next-generation compounds with finely tuned properties. For example, specific modifications to the piperidine ring or the benzonitrile moiety could enhance binding affinity to a target protein, improve metabolic stability, or alter solubility. dndi.org This approach allows for the systematic optimization of lead compounds, leading to the development of molecules with superior efficacy and safety profiles for therapeutic use or with tailored characteristics for materials science applications.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Piperidine |

Q & A

Basic: What are the recommended methods for synthesizing 4-(Piperidine-4-carbonyl)benzonitrile, and how can reaction yields be optimized?

Answer:

Synthesis typically involves coupling reactions between piperidine derivatives and benzonitrile-containing precursors. For example, in analogous compounds like 4-(4-(Piperidin-1-yl)piperidin-1-yl)benzonitrile, multi-step reactions under anhydrous conditions (e.g., using dichloromethane and sodium hydroxide) are employed, followed by purification via column chromatography .

Optimization Strategies:

- Temperature Control: Maintain reactions at 0–5°C to minimize side products.

- Catalyst Selection: Use coupling agents like EDCI/HOBt for amide bond formation.

- Yield Improvement: Sequential washing with brine and drying over MgSO₄ improves purity. Reported yields for similar compounds range from 60% to 85% .

Basic: How should researchers safely handle and store this compound in laboratory settings?

Answer:

Handling Precautions:

- Wear PPE (gloves, goggles, lab coats) to avoid skin/eye contact, which may cause irritation .

- Use fume hoods to prevent inhalation of dust/aerosols .

Storage: - Store in airtight containers at 2–8°C, away from light and oxidizing agents .

- Label containers with hazard warnings (e.g., GHS07 for skin/eye irritation) .

Advanced: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

Spectroscopy:

- NMR: ¹H and ¹³C NMR confirm structural integrity. For example, benzonitrile protons appear as singlet peaks near δ 7.6–8.0 ppm, while piperidine protons show multiplet patterns at δ 1.5–3.0 ppm .

- FT-IR: Nitrile stretches (C≡N) at ~2220 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹ .

Crystallography: - Single-crystal X-ray diffraction reveals chair conformations of piperidine rings and van der Waals interactions in crystal packing .

Advanced: How can computational modeling aid in predicting the reactivity and biological activity of this compound derivatives?

Answer:

Methods:

- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to assess stability and reactivity .

- Molecular Docking: Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis. For example, piperidine moieties often interact with hydrophobic enzyme pockets .

Case Study:

Analogous compounds like 4-(4-Hydroxypiperidin-4-yl)benzonitrile show predicted LogP values of ~1.5, indicating moderate membrane permeability .

Basic: What are the key hazards associated with this compound, and how should spills be managed?

Answer:

Hazards:

- Skin/eye irritation (GHS07) .

- Thermal decomposition releases toxic gases (e.g., HCN, NOx) .

Spill Management: - Isolate the area, wear PPE, and absorb spills with inert material (e.g., vermiculite).

- Dispose of waste via licensed chemical disposal services .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound derivatives?

Answer:

Approach:

- Solubility Screening: Test in solvents (e.g., DMSO, ethanol, water) under controlled pH and temperature.

- Data Normalization: Account for batch purity differences (e.g., >93% vs. >99% purity) .

Example:

For 4-Benzylpiperidine analogs, solubility in DMSO is ~50 mg/mL at 25°C, but varies with substituent polarity .

Advanced: What role does this compound play in medicinal chemistry, particularly in anticancer drug development?

Answer:

Applications:

- Scaffold for Analog Synthesis: The nitrile and carbonyl groups allow functionalization into amides or heterocycles .

- Biological Targets: Derivatives inhibit kinases or bind to DNA repair enzymes. For instance, 3-aminopyrazole derivatives (synthesized from similar intermediates) show IC₅₀ values <1 µM in cancer cell lines .

Case Study:

4-(4-(Piperidin-1-yl)piperidin-1-yl)benzonitrile derivatives demonstrated anti-malarial activity via Plasmodium kinase inhibition .

Basic: What analytical techniques validate the purity of this compound post-synthesis?

Answer:

Methods:

- HPLC: Use C18 columns with UV detection (λ = 254 nm). Purity >95% is acceptable for most research applications .

- Melting Point: Compare observed values (e.g., 92.5–94.5°C for analogs) to literature data .

- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 256 for C₁₃H₁₇N₃O) .

Advanced: How can ecological risks of this compound be assessed given limited environmental data?

Answer:

Proximal Assessment:

- Read-Across Models: Use data from structurally similar compounds (e.g., logKow ~2.5 predicts moderate bioaccumulation) .

- Toxicity Testing: Conduct Daphnia magna acute toxicity assays (EC₅₀) if direct ecotoxicity data are unavailable .

Advanced: What strategies improve the stability of this compound in long-term storage?

Answer:

Stabilization Methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.